7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine
Übersicht
Beschreibung
7-Chloro-N-(3-pyridinylmethyl)-4-quinazolinamine (7-CNQ) is a chemical compound that belongs to the quinazolinamine class of compounds. It is a white crystalline solid with a molecular weight of 243.6 g/mol and a melting point of 265-266°C. 7-CNQ is a versatile compound that has been used in a variety of scientific research applications. It has been studied for its potential to be used as a precursor to various drugs and pharmaceuticals, as well as its ability to act as a ligand for metal ions.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Synthesis and Anticancer Activity : A derivative of 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, specifically 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one, showed remarkable activity against CNS SNB-75 Cancer cell line. This suggests its potential as an antitumor agent targeting EGFR-tyrosine kinase (Noolvi & Patel, 2013).
Antimalarial Effects
- Antimalarial Activity : N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which are structurally related to 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, have been synthesized and shown to have general antimalarial activity (Elslager et al., 1981).
Imaging Applications
- EGFR-TK Imaging for Cancer : Derivatives of quinazoline, like 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, have been used in the development of technetium-99m biomarkers for imaging EGFR-tyrosine kinase, relevant in cancer diagnostics (Fernandes et al., 2008).
Potential as Anti-Breast Cancer Agent
- Discovery of Potent Anti-tumor Agents : 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, related to 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, has shown significant biological activities and anti-breast cancer potential (Chen et al., 2013).
Study of Conformers in Biopharmaceuticals
- Conformers of AG-1478 : AG-1478, structurally related to 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, has been studied for its UV-Vis absorption spectra, providing insights into the structure and behavior of these types of compounds in biopharmaceutical applications (Khattab et al., 2016).
Evaluation in Pediatric Oncology
- Use in Pediatric Oncology : Gefitinib, a 4-anilinoquinazoline derivative like 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, has been evaluated for treating refractory solid tumors and central nervous system malignancies in pediatric patients (Freeman et al., 2006).
Synthesis and Biological Activities
- Synthesis and Medicinal Applications : Novel synthesis methods have been developed for compounds like 7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine, showing potential biological activities in medicine (Ouyang et al., 2016).
Eigenschaften
IUPAC Name |
7-chloro-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-3-4-12-13(6-11)18-9-19-14(12)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYISKGLYRRGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-pyridinylmethyl)-4-quinazolinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.